(5E)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione
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Overview
Description
(5E)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione is a complex organic compound that features a unique structure combining an indole moiety, a fluorobenzyl group, and an imidazolidine-2,4-dione core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione typically involves multi-step organic synthesis. The process begins with the preparation of the indole derivative, followed by the introduction of the benzyl and fluorobenzyl groups. The final step involves the formation of the imidazolidine-2,4-dione ring under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines and large-scale reactors to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often involving the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and fluorobenzyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(5E)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in similar synthetic applications.
Acetylacetone: Another compound with a similar structure and reactivity.
Diketene: Used in the synthesis of various organic compounds.
Uniqueness
(5E)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione is unique due to its combination of an indole moiety, a fluorobenzyl group, and an imidazolidine-2,4-dione core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C26H20FN3O2 |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
(5E)-5-[(1-benzylindol-3-yl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C26H20FN3O2/c27-22-12-6-4-10-19(22)17-30-25(31)23(28-26(30)32)14-20-16-29(15-18-8-2-1-3-9-18)24-13-7-5-11-21(20)24/h1-14,16H,15,17H2,(H,28,32)/b23-14+ |
InChI Key |
FTTCAZTVYOJXEB-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)N(C(=O)N4)CC5=CC=CC=C5F |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=O)N4)CC5=CC=CC=C5F |
Origin of Product |
United States |
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